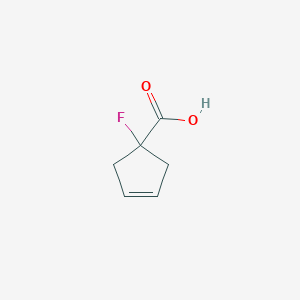

1-Fluorocyclopent-3-ene-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

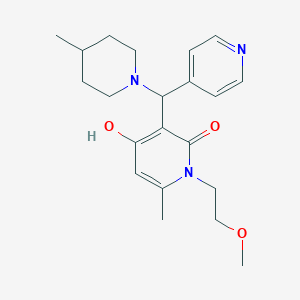

1-Fluorocyclopent-3-ene-1-carboxylic acid, also known as FPCA, is a fluorinated cyclic amino acid that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. FPCA is a versatile building block that can be utilized in the synthesis of a wide range of biologically active compounds.

Wissenschaftliche Forschungsanwendungen

Conformational and Intramolecular Interactions

The conformational properties and intramolecular hydrogen bonding of structurally related 1-fluorocyclopropanecarboxylic acid were explored through microwave spectroscopy and quantum chemical calculations. This study revealed the existence of multiple stable conformers, highlighting the impact of fluorination on the molecule's conformational stability and intramolecular interactions. Such insights are valuable for understanding the structural behavior of fluorinated cyclopentene derivatives in various chemical environments (Møllendal, Leonov, & de Meijere, 2005).

Diagnostic and Therapeutic Applications

Fluorine-18 labeled analogs of structurally similar amino acids have been synthesized for positron emission tomography (PET) imaging, indicating the potential of fluorinated cyclopentene derivatives in tumor delineation and cancer diagnosis. For example, [F-18]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) has been synthesized and shown to be a tumor-avid amino acid, suggesting applications in cancer imaging and possibly in the development of diagnostic agents (Shoup & Goodman, 1999).

Enzymatic Inhibition Studies

The mechanism of inhibition of gamma-aminobutyric acid aminotransferase by a structurally related compound, (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid, was elucidated through mechanistic crystallography. This study showcased the utility of fluorinated cyclopentene derivatives in understanding enzyme inhibition mechanisms, which can inform the design of therapeutic agents (Storici, Qiu, Schirmer, & Silverman, 2004).

Chemical Synthesis and Catalysis

Research into the catalyzed ene carbocyclization of acetylenic dicarbonyl compounds highlights the broader applicability of cyclopentene derivatives in synthetic chemistry. The study on boronic acid-catalyzed carbocyclization demonstrates the potential of such compounds in facilitating chemical transformations, which could be relevant to the synthesis and functionalization of fluorinated cyclopentene derivatives (Li, Yang, & Dixon, 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-fluorocyclopent-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FO2/c7-6(5(8)9)3-1-2-4-6/h1-2H,3-4H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKZLLCQARGMAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1(C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluorocyclopent-3-ene-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carboxamide](/img/structure/B2670799.png)

![4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole](/img/structure/B2670801.png)

![N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2670804.png)

![Methyl (1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride](/img/structure/B2670806.png)

![1-{2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2670808.png)

![6,7-dimethoxy-3-(3-methoxypropyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2670811.png)

![3-(4-ethoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2670815.png)

![4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2670817.png)